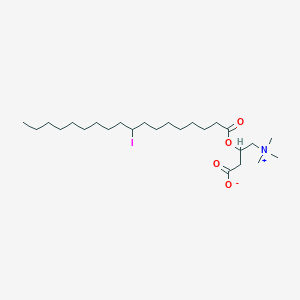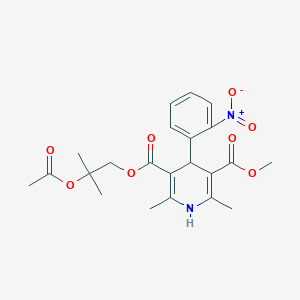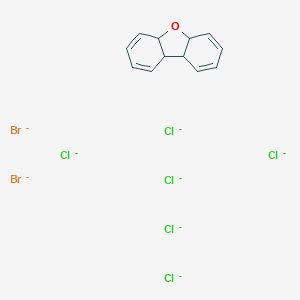
Anatalline
描述
科学研究应用
Tetranor-PGFM has a wide range of scientific research applications. It is used as a biomarker to study the metabolism of prostaglandins and their related bioactive compounds . In medicine, it is used to monitor the levels of prostaglandin F2α metabolites in patients with various conditions, including pregnancy and certain diseases . In biology, tetranor-PGFM is used to study the biosynthesis and metabolism of prostaglandins in different organisms . In the industry, it is used in the development of diagnostic assays and research tools .
未来方向
作用机制
Tetranor-PGFM exerts its effects by reflecting the biosynthesis of prostaglandin F2α in the body . It is formed through the β- and ω-oxidation of prostaglandin F2α, which is then detectable in urine and plasma . The molecular targets and pathways involved in the action of tetranor-PGFM include the cyclooxygenase pathway and the prostaglandin biosynthesis pathway .
生化分析
Biochemical Properties
Anatalline plays a role in the biochemical reactions associated with the biosynthesis of tobacco alkaloids. It interacts with various enzymes and proteins involved in the metabolic pathways of these alkaloids. Specifically, this compound is formed through the condensation of nicotinic acid derivatives. The enzymes involved in this process are part of the PIP family of NADPH-dependent reductases, such as pinoresinol–lariciresinol reductase and isoflavone reductase . These enzymes facilitate the reduction reactions necessary for the formation of this compound and other related alkaloids.
Cellular Effects
This compound influences various cellular processes, particularly in tobacco plants. It affects cell signaling pathways and gene expression related to the plant’s defense mechanisms against herbivores. This compound’s presence in cells can lead to the accumulation of nicotinic acid β-N-glucoside, a detoxification metabolite, indicating its role in cellular metabolism and stress responses . Additionally, this compound may impact the overall metabolic flux within the cells, altering the levels of other metabolites.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific enzymes and proteins. This compound binds to NADPH-dependent reductases, facilitating the reduction of nicotinic acid derivatives. This binding interaction is crucial for the enzyme’s catalytic activity, leading to the formation of this compound. Furthermore, this compound may act as an inhibitor or activator of other enzymes involved in the biosynthesis of tobacco alkaloids, thereby modulating the overall metabolic pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are influenced by various factors, including environmental conditions and the presence of other metabolites. Long-term studies have shown that this compound can accumulate in cultured tobacco cells treated with methyl jasmonate, indicating its role in the plant’s response to stress . The degradation of this compound over time can lead to changes in cellular function and metabolic flux.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function. At higher doses, this compound can exhibit toxic effects, potentially disrupting cellular metabolism and causing adverse reactions. Threshold effects have been observed, where a certain dosage level leads to significant changes in cellular processes and metabolic pathways .
Metabolic Pathways
This compound is involved in the metabolic pathways of tobacco alkaloids. It interacts with enzymes such as NADPH-dependent reductases, which play a crucial role in the reduction of nicotinic acid derivatives. These interactions affect the overall metabolic flux, leading to changes in the levels of various metabolites. This compound’s presence can also influence the activity of other enzymes and cofactors involved in the biosynthesis of tobacco alkaloids .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of this compound across cellular membranes, ensuring its proper localization and accumulation. The distribution of this compound within the plant tissues can affect its overall activity and function, influencing the plant’s defense mechanisms and metabolic processes .
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications. These signals direct this compound to specific compartments or organelles within the cell, where it can exert its effects. The localization of this compound can impact its activity and function, influencing the overall metabolic pathway of tobacco alkaloids .
准备方法
化学反应分析
Tetranor-PGFM undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Major products formed from these reactions include various hydroxylated and oxidized derivatives of tetranor-PGFM .
相似化合物的比较
Tetranor-PGFM is unique among prostaglandin metabolites due to its stability and abundance in urine . Similar compounds include tetranor-PGEM, tetranor-PGDM, and tetranor-PGAM, which are also metabolites of prostaglandins but differ in their chemical structures and biological functions . Tetranor-PGFM is particularly useful as a biomarker due to its higher stability and detectability in biological samples .
属性
IUPAC Name |
3-(2-pyridin-3-ylpiperidin-4-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3/c1-3-13(10-16-6-1)12-5-8-18-15(9-12)14-4-2-7-17-11-14/h1-4,6-7,10-12,15,18H,5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COWQBMIVVHLMNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CC1C2=CN=CC=C2)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60332132 | |
| Record name | Anatalline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60332132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18793-19-6 | |
| Record name | Anatalline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60332132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



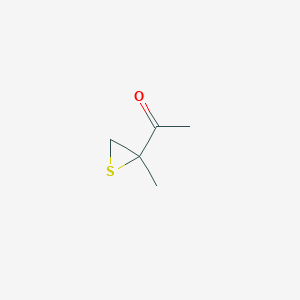



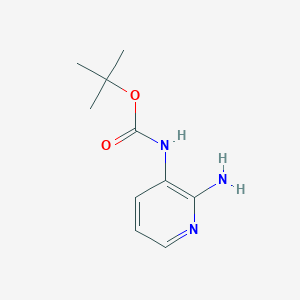
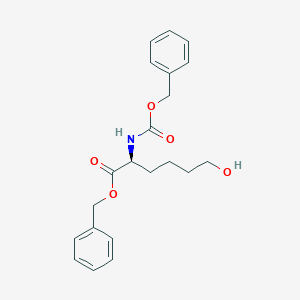

![(Z)-4-[2-(dimethylamino)ethylamino]-4-oxobut-2-enoic acid](/img/structure/B18968.png)
